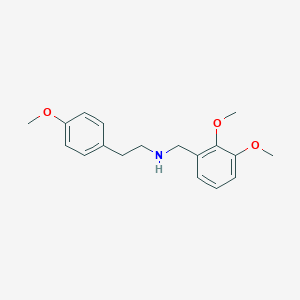
N-(2,3-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dimethoxybenzyl)-2-(4-methoxyphenyl)ethanamine is a chemical compound that belongs to the class of phenethylamines. It is also known as DMBA, and it has been studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of DMBA is not fully understood, but it is believed to act as a serotonin reuptake inhibitor. This means that it prevents the reuptake of serotonin into presynaptic neurons, leading to an increase in the concentration of serotonin in the synaptic cleft. This increase in serotonin may lead to changes in neuronal activity and behavior.
Biochemical and Physiological Effects:
DMBA has been found to increase the levels of serotonin in the brain, which may lead to changes in mood, behavior, and cognition. It has also been found to have anxiolytic and antidepressant effects in animal models. DMBA may also have potential as a treatment for other neurological disorders, such as Parkinson's disease and schizophrenia.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMBA is that it has a high affinity for the serotonin transporter, making it a useful tool for studying the role of serotonin in various physiological and pathological processes. However, one limitation of DMBA is that it may have off-target effects on other neurotransmitter systems, which may complicate the interpretation of results.
Orientations Futures
There are several future directions for the study of DMBA. One area of research is the development of new antidepressant drugs based on the structure of DMBA. Another area of research is the study of the role of serotonin in various neurological disorders, such as Parkinson's disease and schizophrenia. Additionally, there is potential for the development of new imaging agents based on the structure of DMBA, which could be used to study the distribution and function of serotonin in the brain.
Méthodes De Synthèse
The synthesis method for DMBA involves the reaction of 2,3-dimethoxybenzaldehyde with 4-methoxyphenylacetone in the presence of a reducing agent. The resulting product is then treated with hydrochloric acid to yield DMBA.
Applications De Recherche Scientifique
DMBA has been studied for its potential use in scientific research. It has been found to have a high affinity for the serotonin transporter, and it may be useful in studying the role of serotonin in various physiological and pathological processes. DMBA has also been studied for its potential use as a tool in the development of new antidepressant drugs.
Propriétés
Formule moléculaire |
C18H23NO3 |
|---|---|
Poids moléculaire |
301.4 g/mol |
Nom IUPAC |
N-[(2,3-dimethoxyphenyl)methyl]-2-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C18H23NO3/c1-20-16-9-7-14(8-10-16)11-12-19-13-15-5-4-6-17(21-2)18(15)22-3/h4-10,19H,11-13H2,1-3H3 |
Clé InChI |
AWSARJOCQLIOIL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CCNCC2=C(C(=CC=C2)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)CCNCC2=C(C(=CC=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 3-({4-[(2-methoxyethyl)carbamoyl]phenyl}carbamoyl)benzoate](/img/structure/B250468.png)
![Methyl 4-({3-[(isopropylamino)carbonyl]anilino}carbonyl)benzoate](/img/structure/B250470.png)
![Methyl 4-{[4-(acetylamino)anilino]carbonyl}benzoate](/img/structure/B250471.png)
![N-(sec-butyl)-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B250475.png)
![2-fluoro-N-{[4-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250477.png)
![2-fluoro-N-{[4-(pyrrolidin-1-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250478.png)
![2-ethoxy-N-{[3-(morpholin-4-ylcarbonyl)phenyl]carbamothioyl}benzamide](/img/structure/B250480.png)
![N-(4-{[2-(2,5-dimethylphenoxy)acetyl]amino}phenyl)butanamide](/img/structure/B250484.png)
![N-[3-(4-morpholinylcarbonyl)phenyl]-N'-propionylthiourea](/img/structure/B250485.png)
![N,N-diethyl-3-{[(2-isopropylphenoxy)acetyl]amino}benzamide](/img/structure/B250486.png)
![Methyl 3-[(morpholin-4-ylcarbonothioyl)carbamoyl]benzoate](/img/structure/B250487.png)
![3-bromo-4-ethoxy-N-[3-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B250488.png)
![N-(4-{[(isobutyrylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B250491.png)
![4-[(2,2-dimethylpropanoyl)amino]-N-(3-methoxypropyl)benzamide](/img/structure/B250492.png)
